Leu-His

Vue d'ensemble

Description

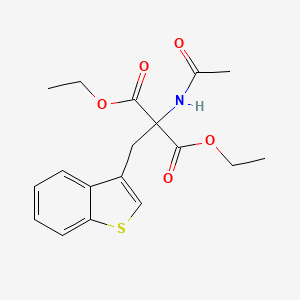

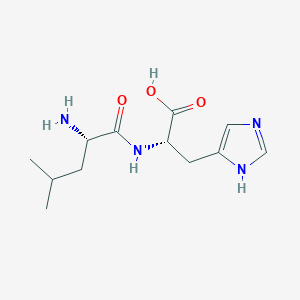

Leu-His, also known as leucine-histidine dipeptide, is a naturally occurring dipeptide found in various foods such as milk, cheese, and meat. It has been found to have several beneficial effects on human health, including its potential as a therapeutic agent for various diseases.

Applications De Recherche Scientifique

Leucine

-

Animal Growth and Development

- Application: Leucine is essential in regulating animal growth and development . It has anabolic effects on muscle and other tissues, including its ability to stimulate protein synthesis by activating the mTORC1 signaling pathway .

- Method: Leucine is often supplemented in the diet of animals to enhance growth and development .

- Results: Studies have shown that Leucine promotes muscle growth and metabolic health in animals .

-

Muscle Protein Synthesis

- Application: Leucine functions as a regulator of muscle protein synthesis (MPS) to promote muscle growth .

- Method: Leucine is often used as a dietary supplement for athletes and individuals engaging in strenuous exercise .

- Results: Research shows that Leucine supplementation can enhance muscle protein synthesis and promote muscle growth .

Histidine

-

Metabolic Syndrome Improvement

-

Drug Delivery and Biomaterial Design

- Application: Histidine has been utilized as a versatile building block in the development of new molecules and materials .

- Method: Histidine-functionalized polymers have been synthesized for drug delivery applications, and histidine-containing peptides have been used as scaffolds for the design of new biomaterials .

- Results: The use of Histidine in these applications has led to the development of effective drug delivery systems and innovative biomaterials .

Leucine

-

Regulating Animal Growth and Development

- Application: Leucine is essential in regulating animal growth and development . It has anabolic effects on muscle and other tissues, including its ability to stimulate protein synthesis by activating the mTORC1 signaling pathway .

- Method: Leucine is often supplemented in the diet of animals to enhance growth and development .

- Results: Studies have shown that Leucine promotes muscle growth and metabolic health in animals .

-

Inhalable Spray-Dried Powder

- Application: Leucine is a promising excipient with several applications in the development of inhalable spray-dried powder of high- and low-dose drugs .

- Method: The addition of leucine has exhibited significant enhancing effects on the aerosolization and physical stability of the produced particles .

- Results: The use of Leucine in these applications has led to the development of effective drug delivery systems .

Histidine

-

Neuroprotection

- Application: With its action on neurons, more specifically on astrocytes, histidine protects them from oxygen-glucose deprivation-induced injuries and inflammatory cells by inhibiting their recruitment .

- Method: Histidine is often supplemented in the diet of individuals with neurological disorders .

- Results: Studies have shown that Histidine supplementation can provide neuroprotection at an early stage and could protect against epileptic seizures .

-

Drug Metabolism

- Application: Researchers have identified key histidine residues in enzymes involved in drug metabolism, which could help in developing more effective drugs with fewer side effects .

- Method: Histidine modifications have been studied as a potential strategy for treating diseases such as cancer and Alzheimer’s .

- Results: The use of Histidine in these applications has led to the development of more effective drugs with fewer side effects .

Propriétés

IUPAC Name |

(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4O3/c1-7(2)3-9(13)11(17)16-10(12(18)19)4-8-5-14-6-15-8/h5-7,9-10H,3-4,13H2,1-2H3,(H,14,15)(H,16,17)(H,18,19)/t9-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWOBNBRUDDUEEY-UWVGGRQHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CN=CN1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-Leu-his-OH | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.